molecular formula C13H11N3O2S2 B13795258 Benzenesulfonamide,4-amino-N-2-benzothiazolyl- CAS No. 6138-01-8

Benzenesulfonamide,4-amino-N-2-benzothiazolyl-

Cat. No.: B13795258
CAS No.: 6138-01-8
M. Wt: 305.4 g/mol
InChI Key: BLEXKHFCGBOLFZ-UHFFFAOYSA-N
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Description

"Benzenesulfonamide,4-amino-N-2-benzothiazolyl-" is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 4 and an amino group linked to a 2-benzothiazolyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.

Synthetic routes for similar benzenesulfonamide derivatives often involve cyclocondensation reactions between sulfonamide precursors and heterocyclic amines or aldehydes . For instance, analogs such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide (sulfathiazole) are synthesized via reactions with 2-aminothiazole, highlighting the modularity of sulfonamide chemistry . Applications of these compounds span antimicrobial, anti-inflammatory, and enzyme inhibitory activities, with structural variations (e.g., halogenation, heterocyclic substitutions) tailoring their specificity and efficacy .

Properties

CAS No.

6138-01-8

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N3O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,14H2,(H,15,16)

InChI Key

BLEXKHFCGBOLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-N-(2-benzothiazolyl)benzenesulfonamide typically involves the condensation of 2-aminobenzothiazole with appropriately substituted benzenesulfonyl chlorides, followed by modification steps such as reduction or nucleophilic substitution. The key steps are:

  • Formation of sulfonamide bond by reaction of 2-aminobenzothiazole with 4-substituted benzenesulfonyl chlorides.
  • Subsequent functional group transformations to yield the 4-amino derivative.
  • Optional alkylation or coupling reactions to introduce further diversity.

Specific Preparation Methods

2.1. Condensation of 2-Aminobenzothiazole with 4-Acetamidobenzenesulfonyl Chloride

  • Procedure: 2-Aminobenzothiazole is condensed with 4-acetamidobenzenesulfonyl chloride in a pyridine and acetic anhydride mixture.
  • Outcome: This yields 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, which upon deacetylation produces the target 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.
  • Characterization: The compounds were confirmed by elemental analysis and spectral data such as IR and NMR.
  • Reference: Bhusari et al. (2008) demonstrated this method with good yields and purity.

2.2. Two-Step Hydrolysis and Purification

  • Step 1: N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is prepared by stirring the corresponding sulfonyl chloride with 2-aminobenzothiazole in pyridine at reflux.
  • Step 2: The acetamide intermediate is hydrolyzed under reflux in 1 M sodium hydroxide solution to yield the free amine 4-amino-N-(benzo[d]thiazol-2-yl)benzenesulfonamide.
  • Isolation: The product is precipitated by acidification, filtered, washed, and dried under vacuum.
  • Reference: This method was reported with detailed reaction conditions and purification steps.

2.3. Reductive Amination Route

  • Starting Materials: 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and substituted benzaldehydes.
  • Method: Preformation of the imine intermediate by refluxing in ethanol overnight, followed by reduction with sodium borohydride.
  • Advantages: Allows for facile preparation of analogues by varying the aldehyde component.
  • Alternative Coupling: For some analogues, Buchwald–Hartwig coupling was employed using 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and benzyl amines.
  • Reference: This approach was developed to synthesize diverse analogues with high yields.

2.4. Sulfonylation Followed by Alkylation

  • Initial Step: Sulfonylation of 2-aminothiazole with substituted benzenesulfonyl chlorides in aqueous sodium acetate at 80–85 °C.
  • Subsequent Step: Alkylation of the resulting N-sulfonylated intermediates with alkylating agents to yield alkylated sulfonamide derivatives.
  • Yields: High yields (70–82%) were reported with well-characterized products.
  • Reference: This simplified approach was used to prepare a variety of 2-aminothiazole sulfonamides.

2.5. Multi-Step Synthesis Involving Thiourea Formation and Cyclization

  • Step 1: Anilines are converted to thioureas by reaction with potassium thiocyanate in chlorobenzene at 100 °C.
  • Step 2: Cyclization with bromine yields benzo[d]thiazol-2-amines.
  • Step 3: Coupling with nitrobenzenesulfonyl chlorides forms nitrobenzenesulfonamides.
  • Step 4: Reduction of the nitro group with zinc powder and ammonium chloride yields 4-aminobenzenesulfonamides.
  • Step 5: Nucleophilic substitution with haloalkanes in the presence of sodium hydride in DMF introduces further substituents.
  • Reference: This detailed synthetic route was reported with yields, melting points, and spectral data.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Reaction Type Yield Range Notes Reference
1 2-Aminobenzothiazole + 4-acetamidobenzenesulfonyl chloride Pyridine, acetic anhydride, reflux Condensation + deacetylation Moderate to high Elemental and spectral confirmation
2 N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide Pyridine reflux; hydrolysis with 1 M NaOH Sulfonamide formation + hydrolysis High Acid precipitation purification
3 4-Amino-N-(thiazol-2-yl)benzenesulfonamide + benzaldehydes Ethanol reflux, NaBH4 reduction Reductive amination High Alternative Buchwald–Hartwig coupling
4 2-Aminothiazole + substituted benzenesulfonyl chlorides Sodium acetate, water, 80–85 °C; alkylation Sulfonylation + alkylation 70–82% Simple, scalable method
5 Anilines + potassium thiocyanate + Br2 + nitrobenzenesulfonyl chloride Chlorobenzene 100 °C; Zn/NH4Cl reduction; NaH/DMF alkylation Multi-step cyclization and substitution Moderate to high Detailed characterization provided

Analytical and Characterization Notes

  • Spectroscopic Data: IR, NMR (1H and 13C), and elemental analyses were commonly used to confirm the structure and purity of intermediates and final products.
  • Melting Points: Reported melting points support compound identity and purity.
  • Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures was frequently employed for purification.
  • Reaction Monitoring: Thin-layer chromatography (TLC) was used to monitor reaction progress.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the para position of the benzenesulfonamide acts as a nucleophile, enabling reactions with electrophilic reagents.

Key Examples:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, enhancing stability for biological studies .

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) yields disulfonamide derivatives under basic conditions (e.g., NaH/DMF) .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridineN-Acetyl derivative85%
Sulfonation4-Nitrobenzenesulfonyl chloride, NaH/DMFDisulfonamide78%

Reduction:

The nitro group (if present in intermediates) is reduced to an amino group using Zn/NH₄Cl . For example:
Ar NO2Zn NH4ClAr NH2\text{Ar NO}_2\xrightarrow{\text{Zn NH}_4\text{Cl}}\text{Ar NH}_2

Oxidation:

  • The sulfonamide group (-SO₂NH-) resists oxidation, but the benzothiazole ring can undergo oxidation with strong agents like KMnO₄, forming sulfonic acid derivatives.

Cyclization and Heterocycle Formation

The benzothiazole moiety participates in cyclization reactions. For instance:

  • Samarium triflate-mediated cyclization : Forms fused heterocycles under mild conditions .

  • Iodine/TBHP systems : Enable oxidative annulation to generate polyfunctionalized benzothiazoles .

Table 2: Cyclization Reactions

SubstrateReagentsProductApplicationReference
ThiobenzanilidesI₂, TEMPO, light2-AcylbenzothiazolesDrug discovery

Cross-Coupling Reactions

The bromine substituent (if present on the benzothiazole) enables Suzuki-Miyaura couplings. For example:
Ar Br+Ar B OH 2Pd catalystAr Ar \text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }
This reaction diversifies the compound’s aromatic system for structure-activity studies.

Acid/Base-Mediated Reactions

  • Hydrolysis : The sulfonamide bond is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH at reflux), yielding sulfonic acids and amines.

  • Protonation : The amino group can be protonated in acidic media, altering solubility and reactivity .

Scientific Research Applications

Chemical Properties and Structure

Benzenesulfonamide, 4-amino-N-2-benzothiazolyl- features a complex structure characterized by a benzenesulfonamide core with an amino group and a benzothiazole moiety. Its molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of approximately 268.32 g/mol. The presence of these functional groups contributes to its significant biological activity.

Anticancer Applications

Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents, particularly through their inhibition of carbonic anhydrases (CAs).

  • Mechanism of Action: These compounds inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Study: A study demonstrated that a derivative of this compound induced apoptosis in MDA-MB-231 breast cancer cells, showing a significant increase in annexin V-FITC positive cells compared to controls, indicating enhanced cell death mechanisms .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundIC50 (nM)Cell LineEffect
4e10.93MDA-MB-231Induces apoptosis
4g15.25MDA-MB-231Induces apoptosis
4h25.06MDA-MB-231Induces apoptosis

Antibacterial Activity

Benzenesulfonamide derivatives have also been evaluated for their antibacterial properties.

  • Mechanism of Action: These compounds exhibit antibacterial effects by inhibiting bacterial growth through enzyme inhibition, particularly targeting carbonic anhydrases present in bacteria.
  • Case Study: A series of N-benzothiazolyl-2-benzenesulfonamides were synthesized and tested, showing promising results against various bacterial strains with significant inhibition observed .

Table 2: Antibacterial Activity of Selected Compounds

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
6c0.5 μg/mLE. coli
6d0.3 μg/mLS. aureus
6i0.4 μg/mLP. aeruginosa

Enzyme Inhibition

The inhibition of carbonic anhydrases is a critical application of benzenesulfonamide derivatives.

  • Mechanism of Action: By binding to the active site of carbonic anhydrases, these compounds prevent the normal catalytic activity, which can be exploited for therapeutic purposes in conditions like glaucoma and edema.
  • Case Study: Research has shown that certain derivatives exhibit high selectivity for CA IX over CA II, making them potential candidates for targeted cancer therapies .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
4eCA IX1.55
4gCA IX2.00
4hCA IX3.92

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Sulfathiazole): Lacks the benzothiazolyl fusion, reducing aromaticity and lipophilicity compared to the target compound. Sulfathiazole is a classic antimicrobial agent .

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: The isoxazole ring increases polarity, favoring solubility but limiting membrane permeability .

Lipophilicity and Solubility

Lipophilicity (logP) is a critical determinant of bioavailability. Benzenesulfonamide derivatives with halogenated substituents (e.g., Cl, Br) exhibit higher lipophilicity, whereas sulfonamide groups reduce logP by increasing hydrophilicity . For example:

  • Chlorinated derivatives (e.g., 6a, 6b) : logP ~2.5–3.0.
  • Brominated derivatives (e.g., 10a, 10b) : logP ~3.0–3.4.
  • Target compound (4-amino-N-2-benzothiazolyl-): Estimated logP ~2.0–2.5 due to the benzothiazolyl group’s moderate hydrophobicity .

Table 1. Comparative Lipophilicity and Bioactivity

Compound Substituent logP (Estimated) Key Bioactivity
4-Amino-N-2-benzothiazolyl- Benzothiazolyl 2.0–2.5 Carbonic anhydrase inhibition
Sulfathiazole Thiazolyl 1.5–2.0 Antimicrobial
4-Cyano-N-(thiazol-2-yl)- Cyano + thiazolyl 2.5–3.0 Enzyme inhibition
4-Amino-N-(5-methylisoxazol-3-yl) Isoxazolyl 1.0–1.5 Anti-inflammatory

Biological Activity

Benzenesulfonamide derivatives, particularly 4-amino-N-2-benzothiazolyl-, have garnered significant attention due to their diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, emphasizing its anticancer, antimicrobial, and cardiovascular effects based on recent research findings.

Synthesis of 4-amino-N-2-benzothiazolyl Benzenesulfonamides

The synthesis of 4-amino-N-2-benzothiazolyl benzenesulfonamides typically involves the reaction of 4-amino-benzenesulfonamide with benzothiazole derivatives. The general synthetic route includes:

  • Formation of the Sulfonamide Linkage :
    • Reaction of 4-amino-benzenesulfonamide with benzothiazole in the presence of a coupling agent.
    • Example reaction scheme:
    4 amino benzenesulfonamide Benzothiazole4 amino N 2 benzothiazolyl benzenesulfonamide\text{4 amino benzenesulfonamide Benzothiazole}\rightarrow \text{4 amino N 2 benzothiazolyl benzenesulfonamide}
  • Characterization :
    • Compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.

Anticancer Activity

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent anticancer properties. For instance:

  • Inhibition of Carbonic Anhydrase IX (CA IX) : A study reported that newly synthesized thiazolone-based benzenesulfonamides showed selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as antiproliferative agents in cancer therapy .
  • Induction of Apoptosis : Compound 4e was shown to induce significant apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in annexin V-FITC positive cells compared to the control .
CompoundIC50 (nM)Apoptosis Induction (Annexin V-FITC %)
4e10.9322.04
4g--
4h--

Antimicrobial Activity

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Compounds were tested against various bacterial strains including E. coli and S. aureus. For example, compound 4d demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h had an MIC of 6.63 mg/mL against S. aureus .
CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63

Cardiovascular Effects

Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters:

  • Effects on Perfusion Pressure : A study involving isolated rat heart models showed that specific derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance, suggesting potential applications in treating hypertension .

Case Studies and Research Findings

  • Mechanistic Studies on CA Inhibition :
    • A detailed mechanistic study highlighted that the selective inhibition of CA IX by thiazolone-based benzenesulfonamides could lead to reduced tumor hypoxia and improved therapeutic outcomes in cancer treatment .
  • Cardiovascular Interaction Studies :
    • The interaction of benzenesulfonamides with calcium channels was analyzed using docking studies, revealing potential pathways through which these compounds may exert their effects on blood pressure regulation .
  • Comprehensive Biological Evaluation :
    • Various studies have assessed the anti-inflammatory and antioxidant activities of these compounds alongside their antimicrobial properties, indicating a broad spectrum of biological activity that could be leveraged for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzenesulfonamide,4-amino-N-2-benzothiazolyl- derivatives, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with condensation reactions between 4-aminobenzenesulfonamide and 2-aminobenzothiazole derivatives. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C to enhance yield .

  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC.

  • Step 3 : Characterize products using 1^1H/13^13C NMR and LC-MS. For example, confirm sulfonamide bond formation via 1^1H NMR peaks at δ 10.5–11.0 ppm (NH) and 13^13C NMR signals near 165 ppm (SO2_2) .

    • Data Table : Example Yields
DerivativeReagentsYield (%)Purity (HPLC)
Compound 35EDC/HOBt37>95%
Compound 36Method A62>98%

Q. How can structural ambiguities in benzenesulfonamide derivatives be resolved during crystallographic analysis?

  • Methodology :

  • Use SHELXL for small-molecule refinement. Input data from high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å).
  • Address twinning or disorder with SHELXPRO for macromolecular interfaces. For example, refine hydrogen bonding between the sulfonamide group and adjacent residues (e.g., N–H···O=S interactions) .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of benzenesulfonamide derivatives against NLRP3 inflammasome?

  • Methodology :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses of the sulfonamide group in the NLRP3 NACHT domain. Key interactions include hydrogen bonds with Arg578 and hydrophobic contacts with Leu298 .

  • Step 2 : Validate via mutagenesis (e.g., alanine scanning) and cellular assays (IL-1β ELISA). Compare IC50_{50} values between wild-type and mutant NLRP3 .

    • Data Table : Example Binding Affinities
DerivativeΔG (kcal/mol)IC50_{50} (µM)
Compound 40-8.20.73
Compound 42-7.91.15

Q. How do catalytic systems like CoFe@rGO enhance the synthesis of benzenesulfonamide derivatives via aziridine ring-opening?

  • Methodology :

  • Step 1 : Use magnetically retrievable CoFe@rGO nanohybrids as catalysts. Optimize reaction conditions (e.g., 60°C, 12 h, DMF solvent) for regioselective ring-opening of aziridines .

  • Step 2 : Analyze catalytic efficiency via turnover number (TON) and recycling tests (e.g., >90% yield after 5 cycles) .

    • Key Insight : The graphene support enhances electron transfer, while CoFe nanoparticles stabilize transition states via Lewis acid-base interactions.

Q. What computational tools are recommended for analyzing electronic properties of benzenesulfonamide derivatives?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Use Multiwfn to quantify charge transfer (e.g., Fukui indices) .
  • Step 2 : Correlate electron localization function (ELF) with bioactivity. For example, high ELF at the sulfonamide group correlates with carbonic anhydrase inhibition .

Troubleshooting Common Challenges

Q. How to address contradictory bioactivity data in benzenesulfonamide derivatives?

  • Solution :

  • Step 1 : Re-evaluate assay conditions (e.g., buffer pH, ion concentration) that affect sulfonamide ionization (pKa ~10–11).
  • Step 2 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from entropy-enthalpy compensation .

Q. Why do certain derivatives show low solubility in aqueous media?

  • Solution :

  • Step 1 : Introduce polar substituents (e.g., –OH, –SO3_3H) via microwave-assisted synthesis (e.g., 150°C, 30 min) .
  • Step 2 : Formulate as sodium salts (e.g., monosodium monohydrate) to enhance solubility by >50% .

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